molecular formula C11H12BrNO3S B12352236 N-Acetyl-S-(4-bromophenyl)cysteine CAS No. 3343-66-6

N-Acetyl-S-(4-bromophenyl)cysteine

Cat. No.: B12352236
CAS No.: 3343-66-6
M. Wt: 318.19 g/mol
InChI Key: FZPBUFAQZNZYPA-JTQLQIEISA-N
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Description

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is an organic compound that features an acetylamino group, a bromophenyl group, and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid typically involves multi-step organic reactions One common method starts with the bromination of phenylalanine to introduce the bromophenyl group This is followed by the acetylation of the amino group to form the acetylamino moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. The sulfanyl group may also play a role in redox reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ACETYLAMINO)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOIc acid
  • 2-(ACETYLAMINO)-3-[(4-FLUOROPHENYL)SULFANYL]PROPANOIc acid
  • 2-(ACETYLAMINO)-3-[(4-METHYLPHENYL)SULFANYL]PROPANOIc acid

Uniqueness

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct in its applications and effects.

Properties

CAS No.

3343-66-6

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

FZPBUFAQZNZYPA-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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